molecular formula C15H8Cl4N4OS B3925282 1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3925282
M. Wt: 434.1 g/mol
InChI Key: HPOYNRGAFQGODG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound characterized by the presence of dichlorophenyl and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichlorophenyl isocyanate with 2,4-dichlorophenyl thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with dichlorophenyl groups, known for its distinct chemical properties and applications.

    2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol:

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of dichlorophenyl and thiadiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N4OS/c16-7-1-3-9(10(18)5-7)13-22-23-15(25-13)21-14(24)20-12-4-2-8(17)6-11(12)19/h1-6H,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOYNRGAFQGODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
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1-(2,4-Dichlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

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